Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate
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Overview
Description
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is an organic compound belonging to the class of nicotinic acid esters. This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the nicotinic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s structurally similar to methyl nicotinate, which is known to act as a rubefacient, thought to involve peripheral vasodilation .
Mode of Action
Methyl nicotinate, a structurally similar compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Biochemical Pathways
The structurally similar compound, methyl nicotinate, is known to induce vasodilation of the peripheral blood capillaries .
Result of Action
Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application, which can provide relief from muscle and joint pain .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a methyl ester of niacin, which plays a crucial role in the metabolism of cells . It is also known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Cellular Effects
Given its structural similarity to niacin, it may influence cellular metabolism and gene expression .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which involve the transfer of organic groups from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable and can be readily prepared .
Metabolic Pathways
Given its structural similarity to niacin, it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate typically involves the esterification of 5-Chloro-2-methoxy-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinic acid esters.
Scientific Research Applications
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient for muscle and joint pain.
Methyl 5-hydroxy-3-pyridinecarboxylate: Another nicotinic acid ester with similar structural features.
Uniqueness
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is unique due to the presence of the chloro and methoxy groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVAQFVFQJGTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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